molecular formula C15H14N3O2+ B11712743 1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium

1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium

Cat. No.: B11712743
M. Wt: 268.29 g/mol
InChI Key: LLGSDJFJVODUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a nitrophenyl group and two methyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with o-phenylenediamine under acidic conditions to form the benzodiazole core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.

Scientific Research Applications

1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
  • 1,3-DIMETHYL-2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
  • 1,3-DIMETHYL-2-(4-AMINOPHENYL)-1H-1,3-BENZODIAZOL-3-IUM

Uniqueness

1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of fluorescent probes and advanced materials.

Properties

Molecular Formula

C15H14N3O2+

Molecular Weight

268.29 g/mol

IUPAC Name

1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium

InChI

InChI=1S/C15H14N3O2/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20/h3-10H,1-2H3/q+1

InChI Key

LLGSDJFJVODUHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.